Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, also known by its CAS number 1189694-37-8, is a chemical compound with the molecular formula C15H20FNO2·HCl . It has a molecular weight of 301.79 .
The molecular structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a fluorobenzyl group, which includes a benzene ring with a fluorine atom and a benzyl group .
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl is a solid compound that should be stored at temperatures between 0-8°C . Its molecular weight is 301.78 g/mol.
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an ethyl ester group and a fluorobenzyl substituent, making it of interest in various fields, including medicinal chemistry and pharmacology. The compound is often studied for its potential biological activities and serves as a building block in the synthesis of more complex molecules.
The synthesis of ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride typically involves several key steps:
The reaction conditions such as temperature, pressure, and catalysts are optimized to improve yield and purity. For instance, using specific solvents and controlling reaction times can significantly affect the efficiency of each synthetic step .
The molecular structure of ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride features a piperidine ring substituted with both an ethyl ester group and a 4-fluorobenzyl group. The structural formula can be represented as follows:
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidation. Reaction conditions such as temperature and solvent choice are crucial for achieving desired outcomes .
The mechanism of action for ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride involves its interaction with biological macromolecules, particularly receptors in the central nervous system. It is hypothesized that this compound may modulate neurotransmitter systems, which could lead to various pharmacological effects.
Research indicates that compounds in this class may exhibit properties such as anxiolytic or antidepressant effects by influencing serotonin or dopamine pathways . Further studies are needed to elucidate specific molecular targets and pathways involved.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity .
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride has several applications in scientific research:
Piperidine derivatives represent a cornerstone in central nervous system (CNS) drug development due to their structural versatility and capacity to engage critical biological targets. The six-membered nitrogen-containing heterocycle mimics natural alkaloids, enabling favorable interactions with neuromodulatory receptors and enzymes. Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl exemplifies this utility, serving as a synthetic intermediate for analgesics and anti-inflammatory agents by providing a conformationally constrained scaffold that directs pharmacophore positioning [1] . Its piperidine core facilitates blood-brain barrier (BBB) penetration through balanced lipophilicity (logP ~2.5) and molecular weight (<400 Da), aligning with established BBB permeability guidelines [5]. The compound’s quaternary carbon at the 3-position—functionalized with both ethyl carboxylate and 4-fluorobenzyl groups—creates stereochemical complexity essential for selective target engagement. This structural feature enables synthesis of chiral derivatives with enhanced specificity for G-protein coupled receptors (GPCRs) and ion channels implicated in pain pathways and neurodegenerative disorders [9].
Table 1: Therapeutic Applications of Piperidine-Based Analogs
Compound Class | Biological Targets | Therapeutic Indications |
---|---|---|
3-Carboxypiperidines | σ1R, MOR | Neuropathic pain modulation |
Arylpiperazines | 5-HT receptors | Depression, anxiety |
Fluorobenzyl-piperidines | Cannabinoid receptors | Analgesia, anti-inflammation |
N-Benzylpiperidines | Enzymes (TYR, sEH) | Parkinson’s, metabolic disorders |
Strategic fluorination significantly augments the drug-like properties of piperidine scaffolds. Introduction of fluorine atoms—particularly at the 4-position of benzyl substituents—enhances metabolic stability, membrane permeability, and binding affinity through electronic and steric effects. Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl demonstrates a 5–10-fold increase in CNS bioavailability compared to non-fluorinated analogs, attributed to fluorine’s electronegativity (Pauling scale: 3.98) reducing oxidative metabolism via cytochrome P450 enzymes [7]. The 4-fluorobenzyl moiety specifically lowers the compound’s pKa, promoting blood-brain barrier (BBB) transit through passive diffusion. This aligns with studies showing fluorinated CNS drugs exhibit 30–50% higher brain-to-plasma ratios than non-halogenated counterparts [5].
Additionally, fluorine’s isosteric resemblance to hydrogen allows seamless integration into hydrophobic binding pockets without steric disruption. In soluble epoxide hydrolase (sEH) inhibitors, fluorinated piperidine derivatives achieved picomolar inhibition constants (e.g., compound G1: IC₅₀ = 0.05 nM against human sEH) by leveraging fluorine-mediated hydrophobic interactions and cation-π bonding with catalytic residues [7]. The 4-fluorobenzyl group in particular enhances σ1 receptor binding affinity (Ki < 15 nM) by filling accessory hydrophobic pockets adjacent to the primary ligand-binding site [9].
Table 2: Impact of Fluorination on Pharmacological Properties
Parameter | Non-Fluorinated Analog | 4-Fluorinated Derivative | Enhancement Factor |
---|---|---|---|
Metabolic half-life (human microsomes) | 28 min | 96 min | 3.4x |
Calculated logP | 2.1 | 2.6 | +0.5 units |
σ1 Receptor affinity (Ki) | 120 nM | 14 nM | 8.6x |
Brain-to-plasma ratio (mice) | 0.4 | 1.8 | 4.5x |
The 4-fluorobenzyl group serves as a privileged structural motif for optimizing receptor interactions in neuromodulatory agents. Positioned at the piperidine 3-carbon in Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, it occupies accessory hydrophobic regions of target proteins while the protonatable piperidine nitrogen forms salt bridges with aspartate/glutamate residues. This configuration aligns with bifunctional ligands targeting σ1R and mu-opioid receptors (MOR), where 4-fluorobenzyl enhances σ1R antagonism (Ki = 20–50 nM) while maintaining MOR agonism [9]. Molecular docking reveals the fluorine atom engages in halogen bonding with tyrosine or histidine side chains (distance: 2.9–3.2 Å), contributing >1 kcal/mol to binding free energy [3] [9].
In tyrosinase inhibitors, analogs bearing this substituent demonstrate 100-fold greater potency than kojic acid (IC₅₀ = 0.18 µM vs. 17.76 µM) due to fluorine-induced electron withdrawal optimizing π-stacking with catalytic copper centers [6]. The benzyl moiety’s orientation further enables interactions with secondary hydrophobic pockets in enzymes and receptors—validated by >50% activity loss upon deletion or ortho-substitution [6] [9]. For σ1 receptor PET tracers like [¹⁸F]fluorobenzyl piperidines, the 4-fluorine position maximizes target-to-background ratios by minimizing defluorination and improving in vivo stability [3].
Table 3: Structure-Activity Relationships of 4-Fluorobenzyl Positioning
Modification Site | Structural Change | Impact on σ1R Affinity (Ki) | Biological Consequence |
---|---|---|---|
Benzyl para-position | H → F | 120 nM → 14 nM | Enhanced halogen bonding |
Piperidine nitrogen | Tertiary amine → N-propionamide | 14 nM → 0.8 nM | Improved receptor residence time |
Carboxylate linker | Ethyl ester → Ethylamide | 2-fold loss | Reduced cell permeability |
Benzyl ortho-position | H → CH₃ | 50% affinity loss | Steric clash with Tyr120 |
List of Compounds Mentioned
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7